Ethyl 5-Methylquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 5-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)10-7-11-9(2)5-4-6-12(11)14-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
CDFXKEDQVDVZMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Isatoic Anhydride Precursors
- Starting from 2-aminobenzoic acids (anthranilic acids), isatoic anhydrides are synthesized using triphosgene in tetrahydrofuran (THF) under reflux conditions.
- This step avoids the use of toxic phosgene gas by employing solid triphosgene.
- The reaction mixture is quenched with water, precipitating the isatoic anhydride, which is isolated by filtration.
- The process tolerates various substitutions on the benzene ring, including halides and nitro groups, which is relevant for obtaining 5-methyl substitution.
Cyclocondensation with Ethyl Acetoacetate
- The isatoic anhydride is reacted with the sodium enolate of ethyl acetoacetate, generated by treatment with sodium hydroxide in N,N-dimethylacetamide (DMA) at elevated temperature (~100 °C).
- This reaction proceeds via nucleophilic attack of the enolate on the anhydride carbonyl, followed by intramolecular cyclization and dehydration to form the quinoline ring.
- The reaction is robust, moisture-tolerant, and scalable, yielding ethyl 2-methylquinoline-3-carboxylate derivatives in yields ranging from 47% to 97%.
- The 5-methyl substitution can be introduced by using appropriately substituted anthranilic acid starting materials.
Reaction Mechanism Highlights
- Formation of enolate from ethyl acetoacetate.
- Nucleophilic attack on isatoic anhydride carbonyl.
- Loss of CO₂ and ring closure via 6-exo-trig cyclization.
- Elimination of hydroxy group to form the quinoline core.
Advantages
- Avoids harsh reagents and conditions.
- Uses readily available starting materials.
- Suitable for scale-up and diverse substitution patterns.
Preparation via Bromination and Carbonyl Insertion on 3-Aminoquinoline
Another reported method involves functionalization of 3-aminoquinoline derivatives to introduce the carboxylate group at the 5-position.
Bromination of 3-Aminoquinoline
- 3-Aminoquinoline is brominated selectively at the 5-position using bromine in sulfuric acid with silver sulfate as catalyst.
- The reaction is performed at low temperature (0 °C) and then allowed to proceed at room temperature overnight.
- The product, 3-amino-5-bromoquinoline, is isolated by extraction and column chromatography.
Carbonyl Insertion to Form Methyl Carboxylate
- The 3-amino-5-bromoquinoline undergoes carbonyl insertion using palladium chloride as catalyst, triethylamine as base, and carbon monoxide under pressure (0.8 MPa) at 75 °C for 6 hours.
- Methanol and N,N-dimethylformamide (DMF) serve as solvents.
- The reaction yields methyl 3-aminoquinoline-5-carboxylate after workup and purification.
- This intermediate can be further modified to introduce the ethyl ester and methyl substitution at the 5-position.
Advantages and Limitations
- Provides a direct route to quinoline carboxylates with amino substitution.
- Requires handling of bromine and carbon monoxide under pressure.
- Suitable for large-scale synthesis due to straightforward purification.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation of Isatoic Anhydride with Ethyl Acetoacetate | 2-Aminobenzoic acid derivatives | Triphosgene, sodium hydroxide, ethyl acetoacetate, DMA, 100 °C | 47–97 | Mild conditions, scalable, regioselective | Requires synthesis of isatoic anhydride |
| Bromination and Carbonyl Insertion | 3-Aminoquinoline | Bromine, sulfuric acid, silver sulfate, PdCl₂, CO (0.8 MPa), triethylamine, 75 °C | ~81 | Direct functionalization, high yield | Use of hazardous bromine and CO, multi-step |
Research Findings and Practical Notes
- The cyclocondensation approach allows for flexible substitution patterns by varying the anthranilic acid precursor, which is crucial for obtaining 5-methyl substitution.
- Sodium hydroxide is preferred over sodium hydride for enolate generation due to safety and operational simplicity.
- The bromination/carbonyl insertion method is efficient but involves more hazardous reagents and requires pressure equipment.
- Purification is commonly achieved by silica gel column chromatography in both methods.
- The cyclocondensation method's robustness and scalability make it favorable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.
Substitution: It can undergo substitution reactions where different substituents replace the ethyl or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline-3-carboxylic acids, while reduction can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
Ethyl 5-Methylquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 5-Methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The substituent pattern on the quinoline ring significantly influences physical, chemical, and biological properties. Below is a comparative analysis of Ethyl 5-methylquinoline-3-carboxylate with structurally related compounds:
Table 1: Structural and Physical Properties of Selected Ethyl Quinoline Carboxylates
Key Observations:
- Functional Groups: Hydroxy (e.g., 4-hydroxy in ) and amino (e.g., 2-amino in ) substituents increase polarity and solubility, whereas halogen atoms (e.g., 7-chloro in ) may improve bioactivity or stability.
- Thermal Properties: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits a high melting point (270–272°C), likely due to hydrogen bonding from the 4-oxo group .
Q & A
Basic Question: What are the critical factors in optimizing the synthesis of Ethyl 5-Methylquinoline-3-carboxylate?
Methodological Answer:
The synthesis involves multi-step reactions, often starting with condensation of aniline derivatives and β-ketoesters, followed by cyclization and functionalization. Key parameters include:
- Temperature: Elevated temperatures (80–120°C) enhance cyclization efficiency but may increase side reactions like decarboxylation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve intermediate stability, while ethanol or methanol is preferred for esterification .
- Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) accelerate cyclization and ester formation .
- Reaction Time: Prolonged heating (>12 hours) can degrade sensitive functional groups; monitoring via TLC or HPLC is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
